Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is known for its unique structure, which includes a benzoate ester linked to a cyclohexylcarbonyl group through an amide bond. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(cyclohexylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amide bond can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: 4-aminobenzoic acid and cyclohexanol.
Reduction: Ethyl 4-[(cyclohexylhydroxymethyl)amino]benzoate.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and ester functional groups. These interactions may modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- Ethyl 4-[(iodoacetyl)amino]benzoate
- Ethyl 4-[(4-ethoxybenzoyl)amino]benzoate
- Ethyl 4-[(phenylsulfonyl)amino]benzoate
- Ethyl 4-[(4-methoxybenzoyl)amino]benzoate
Comparison: Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different substituents on the benzoate ester, leading to variations in reactivity and biological activity .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 4-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)13-8-10-14(11-9-13)17-15(18)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,18) |
InChI Key |
BPLCVUTUIBUISM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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